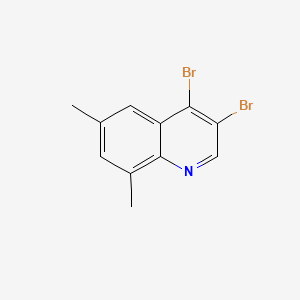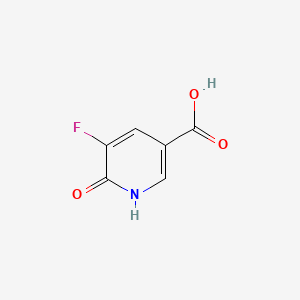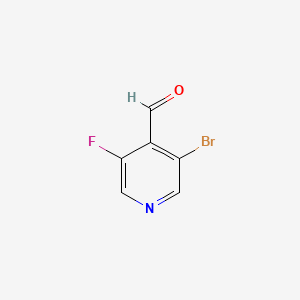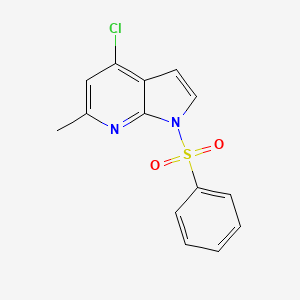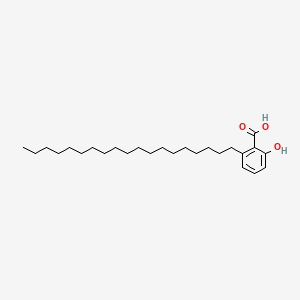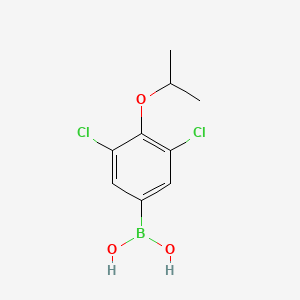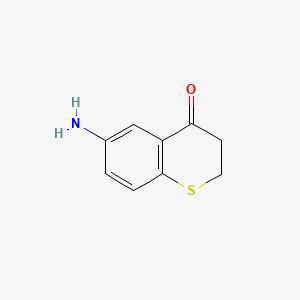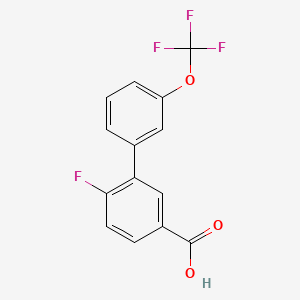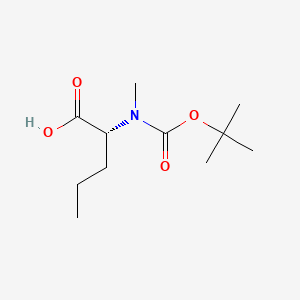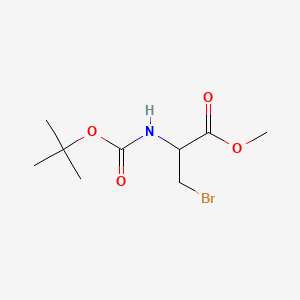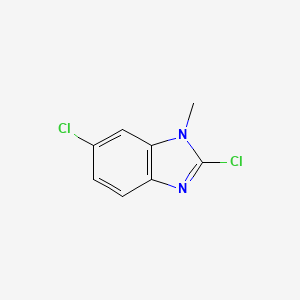![molecular formula C5H9NO3S B595528 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 185423-66-9](/img/structure/B595528.png)
3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane”, there are general methods for the synthesis of bicyclo[3.1.0]hexanes. For instance, one method involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .科学的研究の応用
1. Synthesis of Bis-Spirocyclic Derivatives
Specific Scientific Field
Organic chemistry and chemical synthesis.
Summary of the Application
Researchers have developed a reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. These compounds exhibit spirocyclic structures, containing at least two rings with only one common atom. Bis-spirocyclic derivatives have potential applications in drug discovery due to their diverse biological activities, including antioxidant, anticancer, antidiabetic, and antibacterial properties .
Experimental Procedure
The synthesis involves 1,3-dipolar cycloaddition (1,3-DC) reactions of cyclopropenes with the stable azomethine ylide derived from Ruhemann’s purple (PRP). Both 3-substituted and 3,3-disubstituted cyclopropenes react with PRP, yielding the desired bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts. The reaction proceeds under mild conditions and exhibits high diastereofacial selectivity. Density functional theory (DFT) calculations elucidated the reaction mechanism .
Results
The method provides moderate to good yields of bis-spirocyclic derivatives. Additionally, unstable 1,2-disubstituted cyclopropenes were successfully trapped by the stable 1,3-dipole. The reaction stereoselectivity aligns with experimental observations .
2. Antitumor Activity of Spirofused Barbiturate Derivatives
Specific Scientific Field
Medicinal chemistry and cancer research.
Summary of the Application
Heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks were evaluated for their antitumor activity. These compounds were screened against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cells. The study aimed to identify potential antitumor agents .
Experimental Procedure
The researchers synthesized the spirofused compounds and assessed their antiproliferative activity using cell viability assays. The compounds were tested against different cancer cell lines, and their effects on cell growth were quantified.
Results
The study revealed promising antitumor activity for some of the synthesized compounds. Further investigations are needed to understand their mechanisms of action and optimize their efficacy .
3. Natural Product Synthesis and Bioactive Compounds
Specific Scientific Field
Natural product chemistry and drug discovery.
Summary of the Application
Bicyclo[3.1.0]hexanes serve as prevalent scaffolds in natural products and synthetic bioactive compounds. These compounds exhibit potent bioactivities and have been isolated from marine sources. Examples include crispatene, cycloeudesmol, and laurinterol. Researchers explore the synthesis of these compounds for potential therapeutic applications .
Experimental Procedure
Various synthetic routes are employed to access bicyclo[3.1.0]hexanes. These include (3 + 2) annulation reactions, where two precursor molecules combine to form the bicyclic framework. The resulting compounds are then evaluated for their biological properties.
Results
Several bicyclo[3.1.0]hexanes have been successfully synthesized and tested for bioactivity. Their potential as drug candidates warrants further investigation .
特性
IUPAC Name |
3-methylsulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-10(7,8)6-2-4-5(3-6)9-4/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCADBPVEUXADKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2C(C1)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672840 |
Source


|
| Record name | 3-(Methanesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
CAS RN |
185423-66-9 |
Source


|
| Record name | 3-(Methanesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)
